![molecular formula C8H6ClN3O2 B13055302 2-(5-Chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid](/img/structure/B13055302.png)
2-(5-Chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid
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Overview
Description
2-(5-Chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid is a chemical compound with the molecular formula C8H6ClN3O2 and a molecular weight of 211.61 g/mol . This compound belongs to the class of benzotriazole derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid typically involves the reaction of 5-chloro-2H-benzo[D][1,2,3]triazole with chloroacetic acid under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group in the benzotriazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions may produce various substituted benzotriazole derivatives .
Scientific Research Applications
2-(5-Chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Material Science: This compound is used in the development of UV absorbers and stabilizers for polymers and coatings.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects . These interactions can modulate the activity of enzymes involved in critical biochemical pathways, resulting in therapeutic or protective effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(5-Chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid include:
- 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol
- 2-(tert-Butyl)-6-(5-chloro-2H-benzo[D][1,2,3]triazol-2-yl)-4-vinylphenol
Uniqueness
What sets this compound apart from similar compounds is its specific structural features and reactivity. The presence of the chloro group and the acetic acid moiety provides unique chemical properties that can be exploited in various synthetic and industrial applications .
Properties
Molecular Formula |
C8H6ClN3O2 |
---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
2-(5-chlorobenzotriazol-2-yl)acetic acid |
InChI |
InChI=1S/C8H6ClN3O2/c9-5-1-2-6-7(3-5)11-12(10-6)4-8(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
ZTKWAZDXPUZZEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN(N=C2C=C1Cl)CC(=O)O |
Origin of Product |
United States |
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